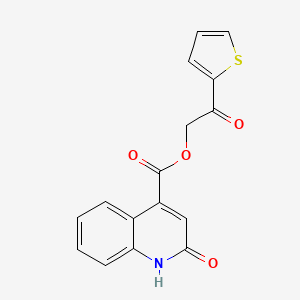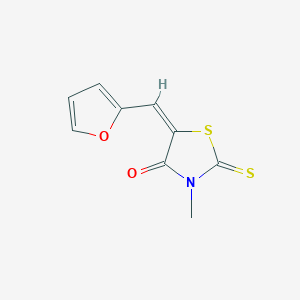![molecular formula C14H17BrO4 B10875551 (2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875551.png)
(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID is an organic compound characterized by the presence of a bromine atom, ethoxy group, and isopropoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID typically involves a multi-step process:
Bromination: The starting material, 5-ethoxy-4-isopropoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated intermediate is then subjected to esterification with ethyl acrylate in the presence of a base such as sodium ethoxide or potassium carbonate.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, 3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The phenyl ring and side chains can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition: Electrophiles like halogens or nucleophiles like Grignard reagents in solvents such as tetrahydrofuran (THF) or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ethanol or THF.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Addition: Products with new bonds formed at the acrylic acid moiety.
Oxidation and Reduction: Products with altered oxidation states of the phenyl ring or side chains.
Scientific Research Applications
3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-BROMO-4-ISOPROPOXYPHENYL)ACRYLIC ACID: Lacks the ethoxy group, which may affect its reactivity and applications.
3-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)ACRYLIC ACID: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical properties.
3-(2-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID: Substitutes chlorine for bromine, which can influence its reactivity and interactions.
Uniqueness
3-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)ACRYLIC ACID is unique due to the specific combination of bromine, ethoxy, and isopropoxy groups attached to the phenyl ring, which can confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H17BrO4 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H17BrO4/c1-4-18-12-7-10(5-6-14(16)17)11(15)8-13(12)19-9(2)3/h5-9H,4H2,1-3H3,(H,16,17)/b6-5+ |
InChI Key |
MLUZYHXZRGOXOK-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Biphenylyl)-2-[(4-methylphenyl)amino]ethanone](/img/structure/B10875469.png)


![4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10875485.png)
![7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875486.png)
![2,6-dimethoxy-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B10875489.png)
![4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile](/img/structure/B10875492.png)
![2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10875497.png)
![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10875511.png)
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(2-chlorophenyl)methyl]propanedinitrile](/img/structure/B10875520.png)
![1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10875530.png)


